4-[(Propylamino)methyl]benzonitrile
Description
Significance of Benzonitrile (B105546) and Aliphatic Amine Functionalities in Molecular Design
The molecular architecture of compounds like 4-[(Propylamino)methyl]benzonitrile is defined by its two primary functional groups: the benzonitrile unit and the aliphatic amine. Each contributes unique and valuable properties to molecular design, particularly in the fields of medicinal chemistry and material science.
The Benzonitrile Moiety: The benzonitrile group, consisting of a cyanide group attached to a benzene (B151609) ring, is a cornerstone in synthetic chemistry. atamankimya.com It is a versatile precursor for a wide range of other functional groups, including amines, amides, and carboxylic acids, through reactions like hydrolysis and reduction. atamankimya.comwikipedia.org In industrial applications, it is a key intermediate in the synthesis of pharmaceuticals, dyes, resins, and agrochemicals. atamankimya.comrsc.org
From a molecular design perspective, the nitrile group possesses distinct electronic and physical properties. It is strongly electron-withdrawing, which can significantly influence the electronic density of the aromatic ring. nih.gov This property can facilitate π-π stacking interactions with aromatic residues in biological targets like proteins. nih.gov Furthermore, the nitrogen atom of the nitrile is a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. nih.gov The nitrile group is also valued in drug design as it is generally metabolically stable and can serve as a bioisostere for a carbonyl group. nih.govnih.gov
The Aliphatic Amine Functionality: Aliphatic amines are organic compounds containing a nitrogen atom bonded to at least one alkyl group. researchgate.net They are fundamental building blocks in the development of modern medicines and are present in a vast number of biologically active compounds. numberanalytics.com The basicity of the amine nitrogen, which bears a lone pair of electrons, allows it to act as a nucleophile and a base, making it central to many chemical reactions. numberanalytics.comncert.nic.in
In drug design, aliphatic amines are frequently incorporated to improve the solubility and permeability of molecules. nih.gov They can form salts, which are often more water-soluble than the parent amine, and their ability to be protonated at physiological pH is crucial for interacting with biological targets. ncert.nic.in Research has shown that both small and long-chain aliphatic amines can be effective as pro-drug moieties, designed to improve the delivery and release of an active pharmaceutical ingredient within cells. nih.gov
| Functional Group | Key Characteristics in Molecular Design | Relevant Applications |
| Benzonitrile | Strong electron-withdrawing nature; Hydrogen bond acceptor; π-π stacking potential; Metabolic stability; Versatile chemical precursor. atamankimya.comnih.govnih.gov | Pharmaceuticals (enzyme inhibitors, receptor antagonists); Agrochemicals; Dyes; Specialty polymers. atamankimya.comrsc.orgnih.govnih.gov |
| Aliphatic Amine | Basicity and nucleophilicity; Hydrogen bond donor/acceptor; Improves solubility and cell permeability; Can be tuned for pKa. numberanalytics.comncert.nic.innih.gov | Active pharmaceutical ingredients (antihistamines, antidepressants); Catalysts; Precursors for polymers and surfactants. researchgate.netnumberanalytics.comquora.com |
Overview of Research Trajectories for Amine-Substituted Benzonitriles
Research into amine-substituted benzonitriles is a dynamic field, largely propelled by their potential in medicinal chemistry. The incorporation of a nitrile group into lead compounds has become a promising strategy in rational drug design, with over 30 FDA-approved pharmaceuticals containing this moiety. nih.gov
A significant research trajectory involves the development of these compounds as highly specific enzyme inhibitors. For instance, various substituted benzonitriles have been designed and synthesized to act as selective inhibitors of the aromatase enzyme for applications in treating estrogen-dependent diseases. nih.gov Similarly, they form the structural basis for numerous non-steroidal androgen receptor antagonists, which are crucial in oncological research. nih.gov
Modern synthetic chemistry focuses on creating more efficient and environmentally friendly methods for producing these derivatives. rsc.org This includes the development of novel catalytic systems and reaction pathways that offer high yields and selectivity. acs.org For example, N-heterocyclic carbenes have been used to catalyze the synthesis of atropoisomeric (axially chiral) benzonitriles, highlighting the sophisticated structural control that can now be achieved. acs.org
The underlying theme in the research is the exploitation of the nitrile group's unique properties. Crystallography and NMR studies are frequently used to gain a precise understanding of how the nitrile group interacts with biological targets, confirming its role in molecular recognition through hydrogen bonding and dipole-facilitated polar interactions. nih.gov These insights allow for the rational design of new and more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(propylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMJPCSZNOQIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis
Crystallographic studies provide a definitive map of the atomic arrangement within a crystalline solid, offering unparalleled insights into molecular conformation and packing.
Single-Crystal X-ray Diffraction Studies of Related Structures
While a specific single-crystal X-ray diffraction study for 4-[(Propylamino)methyl]benzonitrile was not found in the searched literature, numerous studies on related benzonitrile (B105546) derivatives provide a strong foundation for understanding its likely structural characteristics. growingscience.comgrowingscience.commdpi.commdpi.comwikipedia.org For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related heterocyclic nitrile, was determined to be in the monoclinic system with the space group P21/c. growingscience.comgrowingscience.com This highlights the detailed crystallographic data that can be obtained, including lattice parameters and molecular geometry. growingscience.comgrowingscience.com
Similarly, studies on compounds like 4-(dimethylamino)benzonitrile (B74231) and various other substituted benzonitriles have been conducted using gas electron diffraction and single-crystal X-ray diffraction, revealing key details about their molecular structures. whiterose.ac.ukresearchgate.net These analyses provide precise bond lengths, bond angles, and torsion angles, which are crucial for a comprehensive understanding of the molecule's three-dimensional shape. For example, in a study of 3-[4-(Dimethylamino)benzylideneamino]benzonitrile, the molecule was found to be non-planar with a trans configuration around the C=N double bond. nih.gov
The following table summarizes crystallographic data for some related benzonitrile derivatives, illustrating the type of information gleaned from such studies.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P21/c | Benzene (B151609) and pyridazine (B1198779) rings are not coplanar. | growingscience.comgrowingscience.com |
| 3-[4-(Dimethylamino)benzylideneamino]benzonitrile | Monoclinic | P2/c | Non-planar molecule with a trans C=N bond. | nih.gov |
| 8-(1H-indol-2-yl)-5-(p-tolyl)- kuleuven.beaip.orgnsf.govtriazolo [3,4-b] kuleuven.bensf.govnih.govthiadiazole | Monoclinic | P2₁/n | The asymmetric unit contains one molecule. | mdpi.com |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P21/n | Distorted square planar geometry. | mdpi.com |
Intermolecular Interactions in Crystalline Phases
The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. These non-covalent interactions are fundamental to the stability and properties of the crystalline material. rsc.orgrsc.orgmdpi.comnih.gov
Hydrogen bonds are among the most significant intermolecular interactions, playing a crucial role in the formation of supramolecular architectures. In structures related to this compound, the presence of N-H and C-H groups as hydrogen bond donors and the nitrile nitrogen and other potential heteroatoms as acceptors leads to the formation of extensive hydrogen-bonding networks.
Aromatic rings, like the benzene ring in benzonitrile derivatives, can participate in π-π stacking and C-H...π interactions. These interactions are crucial for the stabilization of crystal structures containing aromatic moieties. acs.orgacs.orgresearchgate.netmdpi.comnih.gov
Studies on substituted benzene dimers, including benzonitrile, have shown that substituents significantly influence the strength and geometry of π-π interactions. acs.org For instance, electron-withdrawing groups can enhance stacking interactions. acs.org In the crystal structure of 4-[(E)-Phenyliminomethyl]benzonitrile, a weak π-π interaction between the cyanobenzene rings, with a centroid-centroid distance of 3.8447 Å, is observed. researchgate.net Furthermore, C-H...π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also prevalent. In 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, C-H...π interactions link molecular sheets into a three-dimensional network. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It provides a graphical representation of the regions of close contact between molecules and allows for the decomposition of these contacts into contributions from different atom pairs.
In several studies of benzonitrile derivatives, Hirshfeld surface analysis has been employed to elucidate the nature and relative importance of various intermolecular interactions. nsf.govnih.govscienceopen.comiucr.orgnih.gov For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the analysis revealed that H...H and C...H/H...C interactions are the most significant contributors to the crystal packing. nih.gov Similarly, for 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, H...H, C...H/H...C, and N...H/H...N contacts were found to be the most important. scienceopen.com This quantitative approach provides a detailed fingerprint of the intermolecular interactions that govern the crystal structure.
The following table presents a summary of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for some related compounds.
| Compound | H...H (%) | C...H/H...C (%) | N...H/H...N (%) | O...H/H...O (%) | Reference |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | 39.2 | 27.1 | 16.0 | 8.3 | nih.gov |
| 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate | 28.7 | 27.1 | 26.4 | 3.7 | scienceopen.com |
| 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile dimethyl sulfoxide (B87167) monosolvate | 36.1 | 15.1 | 23.6 | 5.0 | nih.gov |
| 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile | 35.9 | 8.7 | 26.2 | 9.9 | iucr.org |
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. Theoretical calculations, often using density functional theory (DFT), are frequently employed to aid in the assignment of vibrational modes. nih.govnih.govelixirpublishers.com
Studies on benzonitrile and its derivatives have reported their vibrational spectra and assigned the observed bands to specific molecular motions. nih.govresearchgate.netnist.govnist.gov For example, the characteristic C≡N stretching vibration in benzonitriles is a strong and easily identifiable band in the IR spectrum. The position of this band can be influenced by substituent effects. researchgate.net In a study of 4-bromo benzonitrile, DFT calculations were used to compute the fundamental vibrational frequencies, which showed good agreement with the experimental spectra after scaling. nih.gov The analysis of vibrational spectra, in conjunction with quantum chemical calculations, provides a powerful method for characterizing the structure and bonding of benzonitrile derivatives. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a definitive method for identifying the functional groups within this compound. The spectrum is characterized by several key absorption bands. A very strong and sharp band for the nitrile (C≡N) stretching vibration is anticipated in the 2230-2220 cm⁻¹ region, a hallmark of the benzonitrile moiety. sphinxsai.com The secondary amine (N-H) stretch is expected to produce a moderate absorption band in the 3500-3300 cm⁻¹ range.
Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the propyl and methylene (B1212753) bridge groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to give rise to one or more bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching of the amine group can be identified in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound Data are predicted based on characteristic frequencies for functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| Secondary Amine | 3500 - 3300 | N-H Stretch |
| Aromatic C-H | 3100 - 3000 | C-H Stretch |
| Aliphatic C-H | 2960 - 2850 | C-H Stretch |
| Nitrile | 2230 - 2220 | C≡N Stretch |
| Aromatic C=C | 1600 - 1450 | C=C Ring Stretch |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy offers complementary data to FT-IR, particularly for the non-polar nitrile and aromatic ring bonds. The symmetric stretch of the C≡N group in this compound is expected to produce a strong and distinct band around 2225 cm⁻¹. chemicalbook.com The aromatic ring vibrations are also prominent features in the Raman spectrum. A strong band corresponding to the ring breathing mode is anticipated near 1000 cm⁻¹, while other C=C stretching modes of the ring will appear in the 1610-1570 cm⁻¹ range.
Table 2: Prominent Raman Shifts for this compound Data are predicted based on characteristic frequencies for functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Nitrile (C≡N) | ~2225 | Symmetric Stretch |
| Aromatic Ring | ~1600 | C=C Stretch |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, are dominated by the benzonitrile chromophore. The spectrum is expected to show π → π* transitions characteristic of a substituted benzene ring. sphinxsai.com Typically, two absorption bands are observed. A primary, high-intensity band (the ¹Lₐ band) is expected at shorter wavelengths, likely below 250 nm. A secondary, lower-intensity band (the ¹Lₑ band), which arises from a symmetry-forbidden transition, is anticipated at longer wavelengths, around 270-290 nm. The presence of the electron-donating propylamino-methyl group is likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzonitrile.
Table 3: Predicted UV-Vis Absorption Maxima for this compound Data are predicted based on the benzonitrile chromophore and substituent effects.
| Band | Approximate λₘₐₓ (nm) | Associated Transition |
|---|---|---|
| Primary Band (¹Lₐ) | < 250 | π → π* |
Fluorescence Properties and Excited-State Dynamics
As a molecule containing both an electron-donating group (propylamino) and an electron-accepting group (nitrile) on an aromatic ring, this compound is a candidate for interesting fluorescence behavior. This is analogous to the well-studied molecule 4-(dimethylamino)benzonitrile (DMABN). mpg.desemanticscholar.org Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In non-polar solvents, fluorescence emission is expected to occur from this LE state.
However, in polar solvents, it is probable that the molecule will exhibit dual fluorescence. Following initial excitation, the molecule can relax into a lower-energy, highly polar intramolecular charge transfer (ICT) state. This process leads to a second, red-shifted emission band at a longer wavelength than the LE emission. mpg.deajol.info The dynamics of this process involve the transition from the LE state to the ICT state, a phenomenon whose rate is highly dependent on solvent polarity and viscosity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen atoms in this compound. The 1,4-disubstituted (para) pattern on the benzene ring is expected to produce two distinct signals, each integrating to two protons. These would appear as a pair of doublets in the aromatic region of the spectrum, typically between 7.4 and 7.8 ppm.
The methylene protons (-CH₂-) situated between the benzene ring and the amine nitrogen would likely appear as a singlet at approximately 3.8 ppm. The protons of the n-propyl group will show a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons around 0.9 ppm, a multiplet (sextet) for the central methylene (-CH₂-) protons around 1.5 ppm, and a triplet for the methylene protons attached to the nitrogen at about 2.6 ppm. The N-H proton of the secondary amine is expected to be a broad singlet whose chemical shift can be variable.
Table 4: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on standard chemical shift values and splitting patterns.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ha) | 7.7 - 7.5 | Doublet | 2H |
| Aromatic (Hb) | 7.5 - 7.3 | Doublet | 2H |
| Benzylic (-CH₂-) | ~3.8 | Singlet | 2H |
| N-CH₂-CH₂-CH₃ | ~2.6 | Triplet | 2H |
| N-CH₂-CH₂-CH₃ | ~1.5 | Sextet | 2H |
| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |
Carbon (¹³C) NMR Chemical Environments
Detailed Research Findings
The ¹³C NMR spectrum is anticipated to display distinct signals corresponding to the different carbon environments within the this compound molecule. These environments are broadly categorized as the nitrile carbon, the carbons of the benzene ring, and the carbons of the propylamino and methyl groups.
The nitrile carbon (C≡N) is expected to resonate in the downfield region of the spectrum, typically between 118 and 125 ppm. This is a characteristic range for nitrile carbons, which are deshielded due to the triple bond and the electronegativity of the nitrogen atom.
The aromatic carbons of the benzene ring will exhibit signals in the range of approximately 110 to 150 ppm. The substitution pattern on the ring significantly influences the chemical shifts of these carbons.
The quaternary carbon attached to the nitrile group (C1) is expected to be found at the lower end of the aromatic region, around 110-115 ppm, due to the electron-withdrawing nature of the cyano group.
The quaternary carbon attached to the aminomethyl group (C4) is anticipated to be shifted further downfield, likely in the 145-150 ppm range, influenced by the aminomethyl substituent.
The aromatic CH carbons ortho to the nitrile group (C2 and C6) will be deshielded and are expected to resonate at approximately 132-134 ppm.
The aromatic CH carbons ortho to the aminomethyl group (C3 and C5) will be more shielded and are predicted to appear in the range of 128-130 ppm.
The aliphatic carbons of the propylamino and methyl groups will appear in the upfield region of the spectrum.
The methylene carbon attached to the nitrogen and the benzene ring (-CH₂-) is expected to have a chemical shift in the range of 50-55 ppm. Its proximity to both the nitrogen atom and the aromatic ring causes a downfield shift compared to a simple alkane.
The methylene carbon of the propyl group adjacent to the nitrogen (-NCH₂CH₂CH₃) is anticipated to resonate around 45-50 ppm.
The central methylene carbon of the propyl group (-NCH₂CH₂CH₃) is expected at approximately 20-25 ppm.
The terminal methyl carbon of the propyl group (-CH₃) will be the most shielded carbon, with a predicted chemical shift in the range of 10-15 ppm.
These predicted chemical shifts are consistent with the general principles of ¹³C NMR spectroscopy, where the electronegativity of neighboring atoms and the hybridization state of the carbon atom are the primary factors determining the resonance frequency. chemicalbook.comlibretexts.org
Interactive Data Table
The following table provides the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C≡N | 118-125 |
| C1 (aromatic, attached to CN) | 110-115 |
| C4 (aromatic, attached to CH₂) | 145-150 |
| C2, C6 (aromatic, ortho to CN) | 132-134 |
| C3, C5 (aromatic, ortho to CH₂) | 128-130 |
| -CH₂- (benzylic) | 50-55 |
| -NCH₂CH₂CH₃ | 45-50 |
| -NCH₂CH₂CH₃ | 20-25 |
| -CH₃ | 10-15 |
Computational and Theoretical Investigations on this compound Remain Elusive
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing use of computational methods in chemical research to predict and understand molecular properties, specific studies detailing the optimized geometry, electronic structure, and vibrational frequencies for this particular compound are not present in the public domain.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the behavior of molecules. These theoretical studies allow researchers to model molecular characteristics that can be difficult or costly to determine experimentally. For many related benzonitrile and benzylamine (B48309) derivatives, extensive computational analyses have been published, offering a wealth of information on their conformational landscapes, electronic properties, and spectroscopic signatures.
For instance, studies on simpler molecules like benzylamine have explored its stable conformations, identifying different orientations of the amino group relative to the phenyl ring. colostate.eduresearchgate.net Similarly, various substituted benzonitriles have been the subject of theoretical investigations to understand their electronic structures and reactivity. acs.orgacs.orgyoutube.com These studies typically involve:
Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Determining the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions.
Charge Distribution Analysis: Calculating how charge is distributed across the molecule, which influences intermolecular interactions.
Vibrational Frequency Calculations: Predicting infrared and Raman spectra to help identify the molecule and understand its vibrational modes.
However, a dedicated computational analysis for the specific structure of this compound, which combines the features of a 4-substituted benzonitrile with an N-propylaminomethyl group, appears to be absent from current scientific literature. Such a study would be necessary to provide precise data on its conformational preferences, HOMO-LUMO energy gap, Mulliken charges, dipole moment, and vibrational assignments. Without these specific calculations, any discussion of its theoretical properties would be speculative and fall outside the scope of established scientific findings.
The lack of published data prevents the creation of detailed data tables and in-depth analysis for the requested computational and theoretical properties of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. derpharmachemica.com These theoretical spectra are crucial for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic response. While specific experimental spectra for 4-[(Propylamino)methyl]benzonitrile are not widely published, theoretical predictions can be made based on established computational protocols applied to analogous benzonitrile (B105546) derivatives. derpharmachemica.comnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule's normal modes. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the characteristic vibrational bands. derpharmachemica.comnih.gov Key predicted vibrations would include:
C≡N stretch: A strong, sharp band characteristic of nitriles. For benzonitrile derivatives, this typically appears in the 2220-2240 cm⁻¹ region. derpharmachemica.com
N-H stretch: A moderate band from the secondary amine group, typically found in the 3300-3500 cm⁻¹ range. nih.gov
C-H stretches: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups would appear just below 3000 cm⁻¹. nih.govresearchgate.net
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
C-N stretches and N-H bends: Found in the fingerprint region of the spectrum.
The table below shows representative theoretical vibrational frequencies for functional groups similar to those in this compound, as derived from studies on related molecules.
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Associated Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Propyl and Methyl Groups |
| C≡N Stretch | 2220 - 2240 | Nitrile |
| C=C Aromatic Ring Stretch | 1400 - 1600 | Benzene Ring |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov The calculation predicts the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. For a molecule like this compound, π → π* transitions within the benzene ring are expected to dominate the spectrum. The presence of the amino and nitrile substituents will influence the exact position of these absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a vital tool for structure elucidation. bohrium.com Computational methods can predict both chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating isotropic shielding values, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). uncw.edu More recent approaches also leverage machine learning algorithms trained on large experimental databases to achieve high accuracy in predicting ¹H and ¹³C NMR chemical shifts. nih.govchemaxon.com For this compound, predictions would focus on the distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the propyl chain protons, and the various carbon atoms. uncw.edu
Ab Initio and Semi-Empirical Methods
The computational investigation of molecules like this compound relies on a hierarchy of quantum mechanical methods, broadly classified as ab initio and semi-empirical. dtic.mil
Ab Initio Methods: Translating from Latin as "from the beginning," these methods solve the Schrödinger equation based only on fundamental physical constants, without using experimental data for parametrization. quora.comwikipedia.org
Hartree-Fock (HF): This is the simplest ab initio method. It approximates the electron-electron repulsion by considering each electron in the average field of all others, neglecting electron correlation. wikipedia.org While computationally efficient for an ab initio method, its accuracy can be limited.
Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. They offer higher accuracy but at a significantly greater computational cost, which scales rapidly with the size of the molecule. wikipedia.org
Semi-Empirical Methods: These methods are also based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. numberanalytics.com This makes them much faster than ab initio methods, allowing for the study of very large molecular systems. dtic.mil Common semi-empirical methods include AM1, PM3, and CNDO. numberanalytics.com Their main advantage is computational speed, but their accuracy is dependent on the molecule being similar to those in the database used for parametrization. They are often used for initial geometry optimizations or for studying large systems where ab initio methods are computationally prohibitive. dtic.milnumberanalytics.com
The choice between these methods involves a trade-off between accuracy and computational cost. scribd.com For a molecule the size of this compound, DFT methods often provide the best balance, offering accuracy comparable to post-HF methods for many properties at a fraction of the computational expense. derpharmachemica.comscribd.com
| Method Type | Basis | Key Characteristics | Typical Use Case |
| Ab Initio | Solves Schrödinger equation from first principles. wikipedia.org | High accuracy, computationally expensive, no empirical parameters. dtic.mil | Small molecules, benchmarking, high-accuracy energy calculations. |
| Semi-Empirical | Uses parameters from experimental data to simplify calculations. numberanalytics.com | Very fast, less accurate, dependent on parametrization. dtic.mil | Very large molecules, initial screening, qualitative analysis. |
| Density Functional Theory (DFT) | Models electron correlation via a functional of the electron density. scribd.com | Good balance of accuracy and cost, widely applicable. derpharmachemica.com | Geometry optimization, frequency calculations, reaction mechanisms. |
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum mechanics calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a liquid solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org
For this compound, MD simulations can provide insights into:
Solvation Structure: How solvent molecules (e.g., water, acetonitrile) arrange around the solute molecule. This is crucial for understanding solubility and solvent effects on reactivity. Simulations on liquid benzonitrile have shown that hydrogen bonding between the nitrile nitrogen and hydrogen atoms of neighboring molecules plays a key role in the liquid's structure. acs.orgnih.gov
Conformational Dynamics: The propylamino side chain can adopt various conformations. MD simulations can explore the potential energy surface and determine the most stable conformers and the energy barriers between them.
Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent. nih.gov
Intramolecular Charge Transfer (ICT): For related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), nonadiabatic MD simulations have been essential in studying the dynamics of photo-induced charge transfer from the amino group to the benzonitrile moiety, a process often influenced by solvent polarity. acs.org Similar simulations could elucidate the potential for such processes in this compound.
These simulations typically use a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. For greater accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the solute molecule is treated with quantum mechanics and the surrounding solvent with a classical force field. acs.org
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Quantum chemical calculations can provide a set of numerical descriptors that help predict the chemical reactivity and interaction sites of a molecule. researchgate.net These descriptors are derived from the electronic structure of the optimized molecular geometry.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov
The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO suggests a better electron donor.
The LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). A lower E_LUMO indicates a better electron acceptor.
The HOMO-LUMO gap (ΔE) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other species.
Negative regions (red/yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the nitrogen atom of the nitrile group and the nitrogen of the amino group would be expected to be regions of high negative potential. nih.govresearchgate.net
Positive regions (blue): Indicate electron-poor areas, which are favorable for nucleophilic attack. The hydrogen atoms, particularly the one on the amine group (N-H), are expected to be the most positive sites. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated to provide a more quantitative measure of reactivity. researchgate.net
| Descriptor | Definition | Significance for Reactivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity). nih.gov |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity). nih.gov |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Index of chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Spatial distribution of charge | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |
Chemical Reactivity and Derivatization Studies
Reactions of the Secondary Amine Moiety
The secondary amine group in 4-[(Propylamino)methyl]benzonitrile is nucleophilic and can participate in several types of reactions, including N-alkylation, acylation, sulfonylation, and condensation reactions. wikipedia.org
N-Alkylation Reactions
N-alkylation of secondary amines, such as this compound, involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. This reaction is a direct and straightforward method for the synthesis of tertiary amines. researchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks an alkyl halide. ucalgary.cawikipedia.org
Common alkylating agents include alkyl halides (e.g., methyl iodide, cyclopropylmethyl bromide). google.comumich.edu The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.netjst.go.jp However, a significant challenge in N-alkylation is the potential for overalkylation, where the resulting tertiary amine reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt. researchgate.netwikipedia.org To control the reaction and favor the formation of the desired tertiary amine, specific reaction conditions, such as the choice of base and solvent, are crucial. researchgate.netjst.go.jp For instance, using Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be effective in promoting the desired N-alkylation while minimizing the formation of quaternary ammonium salts. researchgate.net
Table 1: N-Alkylation of Secondary Amines
| Reactant | Alkylating Agent | Base | Solvent | Product |
| Secondary Amine | Alkyl Halide google.comjst.go.jp | Potassium Hydride/Triethylamine jst.go.jp | Not Specified | Tertiary Amine jst.go.jp |
| Secondary Amine | Alkyl Halide researchgate.net | Hünig's Base researchgate.net | Acetonitrile researchgate.net | Tertiary Amine researchgate.net |
Acylation and Sulfonylation
Acylation
Secondary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides to form N-substituted amides. wikipedia.orgorgoreview.com This reaction, a type of nucleophilic acyl substitution, involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent. orgoreview.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed. orgoreview.com Acyl halides are highly reactive and can be used to acylate even less reactive amines. youtube.com
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride ion), resulting in the formation of the amide. orgoreview.com
Sulfonylation
Similarly, secondary amines can be sulfonylated by reacting with sulfonyl chlorides in a process known as the Hinsberg reaction. wikipedia.org This reaction yields sulfonamides. wikipedia.orgresearchgate.net The conventional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netcbijournal.comrsc.org The mechanism proceeds through the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net Microwave irradiation under solvent- and catalyst-free conditions has been developed as an environmentally friendly and efficient method for the sulfonylation of amines. rsc.org
Table 2: Acylation and Sulfonylation of Secondary Amines
| Reaction Type | Reactant | Reagent | Product |
| Acylation | Secondary Amine | Acyl Chloride orgoreview.comyoutube.com | N-Substituted Amide orgoreview.com |
| Acylation | Secondary Amine | Acid Anhydride orgoreview.com | N-Substituted Amide orgoreview.com |
| Sulfonylation | Secondary Amine | Sulfonyl Chloride wikipedia.orgresearchgate.net | Sulfonamide wikipedia.orgresearchgate.net |
Condensation Reactions to Form Schiff Bases
Secondary amines can react with aldehydes or ketones to form enamines, not Schiff bases. Schiff bases, or imines, are formed from the reaction of a primary amine with a carbonyl compound. wikipedia.orgyoutube.com The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the imine. wikipedia.org
While this compound itself is a secondary amine and would form an enamine, related primary amines can undergo this reaction. For instance, a primary amine analogue could react with a substituted benzaldehyde (B42025) to form the corresponding Schiff base. nih.gov These Schiff bases can then be reduced to secondary amines. nih.govresearchgate.netnih.gov
Silylation for Analytical Purposes
Silylation is a derivatization technique commonly used in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds like amines. phenomenex.comwikipedia.org For secondary amines, silylation involves replacing the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.com
Strong silylating reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. researchgate.netvt.edu The reaction is often carried out in an aprotic solvent and may be accelerated by a catalyst. phenomenex.comgelest.com The resulting silylated derivatives are more volatile and produce sharper, more symmetrical peaks in GC analysis, facilitating their detection and quantification. wikipedia.orgresearchgate.net
Table 3: Common Silylating Reagents for Amines
| Reagent Abbreviation | Full Name | Target Functional Groups |
| BSA | N,O-bis(trimethylsilyl)acetamide | Alcohols, Amines, Amides phenomenex.comresearchgate.net |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Alcohols, Amines, Amides phenomenex.comresearchgate.netvt.edu |
| TMSI | N-trimethylsilylimidazole | Hydroxyls, Carboxylic Acids, Phenols, Thiols phenomenex.com |
Reactions of the Benzonitrile (B105546) Moiety
The benzonitrile group of this compound can undergo reactions typical of nitriles, most notably hydrolysis and reduction.
Nitrile Hydrolysis and Reduction
Hydrolysis
The hydrolysis of a benzonitrile derivative can occur under either acidic or basic conditions to yield a benzoic acid. infinitylearn.comdoubtnut.comgoogle.com In basic hydrolysis, the nitrile is treated with an excess of a base like sodium hydroxide. youtube.com The hydroxide ion attacks the electrophilic carbon of the nitrile group. youtube.compearson.com This process typically forms a carboxylic acid after an acidic workup. youtube.com
Reduction
The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). rsc.orgbrainly.in This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or silica-supported nickel. brainly.incardiff.ac.ukrsc.orgresearchgate.net Other reducing agents such as lithium aluminum hydride (LiAlH4) are also effective for this conversion. brainly.in The choice of catalyst and reaction conditions can influence the selectivity of the reaction, with some methods aiming to minimize the formation of byproducts. cardiff.ac.ukrsc.org For example, the liquid-phase hydrogenation of benzonitrile over a Ni/SiO2 catalyst has been shown to be highly selective for the production of benzylamine. rsc.org
Table 4: Reactions of the Benzonitrile Group
| Reaction Type | Reagents | Product |
| Hydrolysis (Basic) | NaOH, followed by acid workup youtube.com | Benzoic Acid Derivative infinitylearn.comdoubtnut.com |
| Reduction | H2, Raney Nickel brainly.in | Benzylamine Derivative brainly.in |
| Reduction | Lithium Aluminum Hydride (LiAlH4) brainly.in | Benzylamine Derivative brainly.in |
| Reduction | H2, Pd/C cardiff.ac.ukresearchgate.net | Benzylamine Derivative cardiff.ac.uk |
| Reduction | H2, Ni/SiO2 rsc.org | Benzylamine Derivative rsc.org |
Reactions Involving the Aromatic Ring (e.g., Electrophilic Aromatic Substitution on Substituted Benzonitriles)
The cyano group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and a resonance effect that delocalizes electron density from the ring onto the nitrile. quora.comopenstax.org Consequently, the cyano group strongly deactivates the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. quora.comlibretexts.org This deactivation is a common characteristic of all meta-directing groups. organicchemistrytutor.com The cyano group directs incoming electrophiles to the meta position (C-3 and C-5) relative to itself. This is because the carbocation intermediates (arenium ions) formed from meta attack are more stable than those formed from ortho or para attack. openstax.orglibretexts.org
The second substituent, the [(propylamino)methyl] group, is located at the C-4 position. Its directing influence is more complex and highly dependent on the reaction conditions. The nitrogen atom's lone pair is insulated from the aromatic ring by a methylene (B1212753) (-CH₂) bridge, meaning it cannot donate electron density via a direct resonance effect. However, under the strongly acidic conditions required for many EAS reactions, such as nitration or sulfonation, the amine functionality is readily protonated to form a propylaminomethylammonium ion (-CH₂N⁺H₂R). This positively charged group exerts a powerful electron-withdrawing inductive effect, which strongly deactivates the ring. wikipedia.org Like the cyano group, this deactivating ammonium group also acts as a meta-director relative to its own position.
Given the para relationship of the two substituents on the benzene ring, their directing effects converge. The cyano group at C-1 directs incoming electrophiles to C-3 and C-5. The protonated [(propylamino)methyl] group at C-4 also directs incoming electrophiles to C-3 and C-5 (which are meta to its position). Therefore, electrophilic substitution on this compound under acidic conditions is predicted to occur exclusively at the positions ortho to the [(propylamino)methyl] group and meta to the cyano group. The presence of two deactivating groups, however, means that forcing conditions may be required to achieve substitution.
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position(s) |
|---|---|---|---|
| -CN (Cyano) | Electron-withdrawing (Inductive & Resonance) openstax.org | Strongly Deactivating quora.com | Meta (C-3, C-5) libretexts.org |
| -CH₂N⁺H₂(propyl) (Protonated Aminomethyl) | Electron-withdrawing (Inductive) wikipedia.org | Strongly Deactivating organicchemistrytutor.com | Meta (C-3, C-5) wikipedia.org |
| Combined Effect | Strongly Electron-withdrawing | Very Strongly Deactivating | C-3 and C-5 |
Mechanistic Investigations of Key Transformations
The key transformations involving the aromatic ring of this compound are electrophilic aromatic substitutions. The mechanism for these reactions is a well-established two-step process. masterorganicchemistry.com
Formation of the Arenium Ion: The reaction is initiated by the attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺), which must typically be generated in situ using a catalyst. masterorganicchemistry.com This step is generally the rate-determining step as it involves the disruption of the ring's aromaticity. The attack forms a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex.
Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion that bears the electrophile. This restores the aromatic π-system, yielding the substituted product. masterorganicchemistry.com
The regiochemical outcome of the substitution is determined by the relative stability of the possible arenium ion intermediates. For this compound, we can analyze the stability of the intermediates formed by attack at the positions ortho and meta to the cyano group.
Meta Attack (at C-3 or C-5): When the electrophile attacks at the meta position, the resulting positive charge in the resonance structures of the arenium ion is distributed across three secondary carbons. None of the resonance contributors place the positive charge on the carbon atom (C-1) bearing the electron-withdrawing cyano group.
Ortho Attack (at C-2 or C-6): If the electrophile attacks at a position ortho to the cyano group, one of the resulting resonance structures is highly destabilized. This contributor places the positive charge directly on the carbon atom attached to the strongly electron-withdrawing cyano group. openstax.orglibretexts.org This arrangement is energetically unfavorable and raises the activation energy for the formation of the ortho intermediate. A similar destabilization occurs for para attack, though this position is already blocked.
Because the arenium ion resulting from meta attack is significantly more stable (i.e., lower in energy) than the one from ortho attack, the reaction proceeds preferentially through the meta pathway. libretexts.org
Modern mechanistic studies frequently employ computational methods, such as Density Functional Theory (DFT), to provide a more detailed understanding of reaction pathways. nih.govresearchgate.net These studies can model the transition states and intermediates, calculate activation energy barriers, and analyze the electronic structure to confirm the directing effects of substituents. researchgate.netresearchgate.net For substituted benzonitriles, DFT calculations would likely confirm that the transition state leading to the meta arenium ion is lower in energy than that leading to the ortho intermediate, thus explaining the observed regioselectivity.
| Position of Electrophilic Attack (Relative to -CN) | Key Feature of Arenium Ion Intermediate | Relative Stability | Predicted Outcome |
|---|---|---|---|
| Ortho (C-2, C-6) | Positive charge is placed on the carbon bearing the electron-withdrawing -CN group in one resonance structure. libretexts.org | Highly Destabilized | Disfavored |
| Meta (C-3, C-5) | Positive charge is delocalized over other ring carbons, avoiding the carbon attached to the -CN group. openstax.org | More Stable | Favored Product |
| Para (C-4) | Position is blocked by the [(propylamino)methyl] group. | Not Possible | N/A |
Advanced Applications in Materials Science and Molecular Systems
Role as a Synthetic Building Block for Advanced Organic Structures
The chemical structure of 4-[(Propylamino)methyl]benzonitrile, possessing both a reactive nitrile group and a secondary amine, positions it as a versatile building block in organic synthesis. While specific examples of its use in the synthesis of complex structures are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential utility in constructing larger, more elaborate organic molecules.
The benzonitrile (B105546) moiety itself is a common precursor in the synthesis of various organic compounds. For instance, related benzonitrile derivatives, such as p-tolunitrile, are utilized in the preparation of 1H-indazoles. ottokemi.com The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, offering multiple pathways for molecular elaboration. chemicalbook.com
Furthermore, the secondary amine in the propylamino-methyl group provides a nucleophilic site for reactions such as acylation, alkylation, and condensation, allowing for the attachment of this benzonitrile-containing fragment to other molecular scaffolds. The presence of both the nitrile and the amine functionalities allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive, a valuable strategy in multi-step synthesis.
The synthesis of related compounds, such as 4-fluoro-3-[(methylamino)methyl]benzonitrile (B13215914) and 3-nitro-4-(propylamino)benzonitrile (B1613740), highlights the accessibility of substituted benzonitrile derivatives that can serve as key intermediates in the creation of complex molecules for medicinal chemistry and materials science. nih.gov For example, the synthesis of 3-nitro-4-(propylamino)benzonitrile is achieved by the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine. nih.gov Similarly, the synthesis of 4-[(p-tolylamino)methyl]benzonitrile involves the reduction of (E)-4-[(p-tolylimino)methyl]benzonitrile. nih.gov These synthetic routes demonstrate the feasibility of incorporating the aminomethyl-benzonitrile scaffold into more complex structures.
Design of Thermally Activated Delayed Fluorescence (TADF) Emitters and Organic Light-Emitting Diodes (OLEDs) with Related Benzonitrile Cores
The benzonitrile core is a well-established component in the design of materials for organic light-emitting diodes (OLEDs), particularly for emitters that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.org TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. This is typically achieved in molecules with a donor-acceptor (D-A) architecture, where the benzonitrile group often serves as the electron-accepting moiety.
While research directly employing this compound in TADF emitters is not prominent, the fundamental principles of using benzonitrile derivatives are highly relevant. In many high-performance TADF emitters, a benzonitrile acceptor is combined with various electron-donating units, such as carbazole. stenutz.eu The electron-withdrawing nature of the cyano group on the benzonitrile core facilitates charge transfer from the donor to the acceptor, which is crucial for the TADF mechanism.
The performance of several TADF emitters based on benzonitrile derivatives is summarized in the table below, illustrating the potential of this structural motif in OLED applications.
| Emitter Compound | Donor Unit | Acceptor Unit | Maximum External Quantum Efficiency (EQE) | Emission Color |
| 2PhCz2CzBn | Carbazole, Diphenylcarbazole | Benzonitrile | > 20% | Blue |
| 2tCz2CzBn | Carbazole, Di-tert-butyl-carbazole | Benzonitrile | > 20% | Blue |
| DCzBN3 | Di-tert-butyl-carbazole | Benzonitrile | 10.9% | Blue |
| Compound B | Pyrene-Benzimidazole | - | 4.3% | Blue |
Table showing the performance of selected TADF emitters with benzonitrile-related cores. Data sourced from nih.govnih.gov.
The substitution pattern on the benzonitrile ring can significantly influence the photophysical properties of the resulting TADF molecule, including its emission color and efficiency. The presence of the (propylamino)methyl group in this compound would introduce both an additional donor character and conformational flexibility, which could be explored for tuning the optoelectronic properties of novel TADF emitters.
Investigation in Dielectric Properties and Functional Materials
The dielectric properties of materials are of fundamental importance for their application in electronic components, such as capacitors and transistors. Molecules with a large dipole moment and high polarizability are often investigated for their potential as high-dielectric-constant (high-k) materials. Benzonitrile itself has a significant dipole moment, and its derivatives are therefore of interest for creating functional materials with tailored dielectric properties. nih.govresearchgate.net
Research into the dielectric properties of compounds structurally similar to this compound provides valuable insights. A study on 4-[(p-tolylamino)methyl]benzonitrile, which shares the aminomethyl-benzonitrile core, investigated its dielectric constant as a function of temperature. nih.gov The findings indicated that the permittivity of this compound is largely independent of temperature, and no dielectric anomaly was observed. nih.gov This suggests that while the material possesses dielectric properties, it may not exhibit ferroelectric behavior or undergo a distinct phase transition within the measured temperature range. nih.gov
The search for new dielectric and ferroelectric materials often involves exploring molecular crystals where the constituent molecules possess large dipole moments and can form ordered structures. The presence of one or more amino groups in small aromatic compounds has been a strategy in the search for such properties. nih.gov The structure of this compound, with its polar nitrile group and the amino group, fits this design concept.
| Compound | Molecular Formula | Crystal System | Key Finding |
|---|---|---|---|
| 4-[(p-tolylamino)methyl]benzonitrile | C₁₅H₁₄N₂ | Monoclinic | Permittivity is temperature-independent; no dielectric anomaly observed. nih.gov |
Table summarizing the dielectric property investigation of a related benzonitrile compound.
Further research into this compound would be necessary to fully characterize its dielectric behavior and assess its potential for applications in functional electronic materials.
Molecular Recognition and Self-Assembly in Chemical Systems (e.g., supramolecular structures based on hydrogen bonding, π-stacking)
The ability of molecules to recognize each other and self-assemble into ordered supramolecular structures is a cornerstone of materials science and nanotechnology. These non-covalent interactions, which include hydrogen bonding and π-stacking, dictate the packing of molecules in the solid state and can be harnessed to create novel functional materials. The structure of this compound contains functionalities that are highly conducive to participating in such interactions.
Hydrogen Bonding: The propylamino-methyl group in this compound features a secondary amine, which can act as a hydrogen bond donor (N-H). The nitrogen atom of the amine and the nitrogen atom of the nitrile group can both act as hydrogen bond acceptors. This dual donor-acceptor capability allows for the formation of intricate hydrogen-bonding networks, which can direct the self-assembly of the molecules into specific architectures. For example, in the crystal structure of a related compound, 3-nitro-4-(propylamino)benzonitrile, an intramolecular hydrogen bond is observed between the amine hydrogen and an oxygen atom of the nitro group. nih.gov This demonstrates the propensity of the propylamino group to engage in hydrogen bonding.
π-Stacking: The benzonitrile core provides a platform for π-stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset fashion. These interactions are crucial in stabilizing the crystal structures of aromatic compounds and can influence their electronic properties. In the crystal structure of 3-nitro-4-(propylamino)benzonitrile, weak aromatic ring π-π interactions with a minimum ring centroid separation of 3.7744 Å are present. nih.gov Similarly, offset π-stacking interactions are observed in the crystal structure of 2-(cyanomethoxy)benzonitrile. Computational studies on benzonitrile homodimers have shown that the anti-face-to-face configuration is the most stable, with a significant interaction energy, highlighting the importance of π-π interactions.
The interplay of hydrogen bonding and π-stacking can lead to the formation of complex and well-defined supramolecular structures. The specific geometry and electronic nature of the substituents on the benzonitrile ring can fine-tune these interactions, allowing for the rational design of molecular crystals with desired properties.
| Interaction Type | Functional Group Involved | Potential Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding (Donor) | Propylamino group (N-H) | Formation of intermolecular hydrogen bonds, directing molecular alignment. |
| Hydrogen Bonding (Acceptor) | Propylamino group (N), Nitrile group (N) | Accepting hydrogen bonds from neighboring molecules. |
| π-Stacking | Benzene (B151609) ring | Stabilization of crystal packing through aromatic interactions. nih.gov |
Table detailing the potential non-covalent interactions of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Greener Synthetic Pathways
The conventional synthesis of 4-[(Propylamino)methyl]benzonitrile typically involves the reductive amination of 4-cyanobenzaldehyde (B52832) with propylamine (B44156) or the N-alkylation of 4-(aminomethyl)benzonitrile (B84873) with a propyl halide. While effective, these methods often rely on harsh reagents, stoichiometric reducing agents, or catalysts based on precious metals, presenting environmental and cost-related challenges. Future research should focus on developing more sustainable and efficient synthetic routes.
One promising approach is the application of the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. acs.orguni-bayreuth.de This strategy allows for the direct N-alkylation of amines with alcohols, using abundant and environmentally benign alcohols as alkylating agents and liberating water as the only byproduct. The development of heterogeneous catalysts, particularly those based on earth-abundant metals like nickel or cobalt, for the reaction between 4-(aminomethyl)benzonitrile and propanol (B110389) would represent a significant step towards a greener synthesis. acs.orgrsc.org
Another avenue for greener synthesis is the catalytic reductive amination of 4-cyanobenzaldehyde and propylamine using molecular hydrogen or other sustainable reducing agents. frontiersin.orgnih.gov Research into non-noble metal catalysts, such as those based on cobalt or nickel nanoparticles, could lead to highly selective and cost-effective processes. uni-bayreuth.demdpi.com The use of water as a solvent in these reactions would further enhance their environmental credentials. thieme-connect.com
| Synthetic Strategy | Reactants | Potential Catalyst/Reagent | Anticipated Advantages |
| Borrowing Hydrogen | 4-(Aminomethyl)benzonitrile, Propanol | Heterogeneous Co or Ni catalyst | High atom economy, water as the only byproduct, use of renewable alcohols. |
| Catalytic Reductive Amination | 4-Cyanobenzaldehyde, Propylamine, H₂ | Nanostructured Ni or Co catalyst | High selectivity, avoidance of stoichiometric metal hydrides, potential for continuous flow processes. |
| Ionic Liquid-Catalyzed N-Alkylation | 4-(Aminomethyl)benzonitrile, Propyl Halide | Basic Ionic Liquid (e.g., [Bmim]OH) | Solvent-free conditions, potential for catalyst recycling, enhanced reaction rates. researchgate.net |
Exploration of Chiral Derivatives and Enantioselective Synthesis
The nitrogen atom in this compound is a stereocenter if the propyl group is substituted, or the molecule could be a precursor to more complex chiral structures. Chiral amines are of immense importance in pharmaceuticals and materials science, often exhibiting stereospecific biological activity or properties. nih.govacs.org Therefore, the development of methods for the enantioselective synthesis of chiral derivatives of this compound is a critical area for future research.
One major approach is the kinetic resolution of a racemic mixture of a chiral precursor to this compound. rsc.orgwipo.intacs.orgethz.ch This can be achieved through enzymatic or chemical catalysis, where one enantiomer reacts faster than the other, allowing for their separation. The use of chiral acylating agents or chiral phosphoric acids has shown promise in the kinetic resolution of similar secondary amines. rsc.orgacs.org
A more direct and atom-economical approach is asymmetric catalysis, where a prochiral substrate is converted directly into a single enantiomer of the product. nih.govnih.govyoutube.comyoutube.com For instance, the asymmetric hydrogenation of an imine formed from 4-cyanobenzaldehyde and a chiral amine, or the asymmetric reductive amination of 4-cyanobenzaldehyde with propylamine using a chiral catalyst, could yield enantiomerically enriched products. nih.gov The development of novel chiral ligands for transition metals like iridium, rhodium, or iron will be crucial for achieving high enantioselectivity. nih.govnih.gov
| Enantioselective Strategy | Starting Material | Potential Chiral Catalyst/Reagent | Expected Outcome |
| Catalytic Kinetic Resolution | Racemic N-substituted derivative | Chiral Phosphoric Acid / Chiral Acylating Agent with NHC co-catalyst | Separation of enantiomers, providing access to enantiopure material. rsc.orgacs.org |
| Asymmetric Hydrogenation | N-(4-cyanobenzylidene)propylamine | Chiral Iridium or Rhodium complex | Direct synthesis of one enantiomer with high enantiomeric excess. nih.gov |
| Asymmetric Transfer Hydrogenation | N-(4-cyanobenzylidene)propylamine | Chiral Ruthenium or Iron complex with a hydrogen donor | Mild reaction conditions and avoidance of high-pressure hydrogen gas. nih.gov |
Advanced Spectroscopic Characterization in Complex Media
Understanding the behavior of this compound in complex environments, such as during a chemical reaction or within a biological matrix, requires advanced spectroscopic techniques. In-situ reaction monitoring, for instance, can provide real-time data on reaction kinetics, the formation of intermediates, and the influence of reaction conditions. nih.govrsc.orgrsc.orgspectroscopyonline.comresearchgate.net
Future research could employ techniques like in-situ Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the synthesis of this compound. nih.govnih.govresearchgate.net This would allow for the optimization of reaction parameters and provide a deeper understanding of the reaction mechanism. For example, monitoring the disappearance of the aldehyde C=O stretch and the appearance of the C-N stretch in FTIR can track the progress of reductive amination. nih.govrsc.org
Furthermore, advanced NMR techniques, such as two-dimensional NMR (e.g., HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY), can be used to characterize the compound and its interactions in complex mixtures without the need for prior separation. nih.gov These methods can also be used to study dynamic processes, such as conformational changes or binding events, by analyzing changes in chemical shifts, coupling constants, and relaxation times. libretexts.orgcolostate.edunih.gov
| Spectroscopic Technique | Application Area | Information Gained |
| In-situ FTIR Spectroscopy | Reaction Monitoring | Real-time concentration of reactants, products, and intermediates; reaction kinetics. nih.govrsc.orgrsc.org |
| In-situ NMR Spectroscopy | Mechanistic Studies | Identification of transient intermediates, determination of reaction pathways, kinetic profiling. nih.govresearchgate.net |
| 2D NMR Spectroscopy (HSQC, HMBC) | Structural Elucidation in Mixtures | Unambiguous assignment of proton and carbon signals, characterization of impurities or byproducts. nih.gov |
| NMR Relaxation Studies | Molecular Dynamics | Information on molecular motion, conformational flexibility, and intermolecular interactions. nih.govpsu.edu |
Computational Studies on Dynamic Processes and Reaction Pathways
Computational chemistry offers a powerful tool for complementing experimental studies by providing detailed insights into the structure, properties, and reactivity of molecules at an atomic level. For this compound, computational methods can be employed to investigate its dynamic behavior and to elucidate the mechanisms of its formation and potential reactions.
Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound. canterbury.ac.ukacs.orgrsc.orgresearchgate.netnih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism, identify rate-determining steps, and predict the effects of catalysts and substituents. acs.orgrsc.org Such studies can guide the design of more efficient synthetic procedures.
Molecular Dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or potential biological targets. nih.govacs.orgnih.gov MD simulations can predict the preferred conformations of the molecule, the flexibility of the propylamino-methyl side chain, and the strength of intermolecular interactions, such as hydrogen bonding. nih.gov This information is crucial for understanding its physical properties and for designing molecules with specific binding affinities.
| Computational Method | Area of Investigation | Predicted Properties and Insights |
| Density Functional Theory (DFT) | Reaction Mechanism | Transition state geometries and energies, reaction energy profiles, catalytic effects. canterbury.ac.ukacs.orgrsc.org |
| Ab Initio Molecular Dynamics (AIMD) | Solvation and Dynamics | Structure of the solvation shell, dynamic behavior in solution, proton transfer events. acs.org |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations, rotational barriers of the side chain, intermolecular interactions with solvent or other molecules. nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis/Binding | Interaction with an enzyme active site, binding energies, mechanism of inhibition. |
Q & A
Basic: What are the common synthetic routes for 4-[(Propylamino)methyl]benzonitrile, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-cyanobenzyl bromide with propylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (80–100°C) for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of benzyl halide to amine), temperature, and solvent polarity to minimize by-products like dialkylated amines .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the propylamino chain integration (δ ~2.5–3.5 ppm for CHNH) and benzonitrile aromatic signals (δ ~7.5–8.0 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~3300 cm (N-H stretch) validate functional groups .
Basic: What safety precautions are critical when handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from nitrile vapors.
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Discrepancies (e.g., unexpected NMR splitting or bond lengths in DFT calculations) require:
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC).
- Conformational Analysis : Molecular dynamics simulations (e.g., Gaussian or GAMESS) to model rotational barriers of the propylamino group.
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to account for crystal twinning or disorder .
Advanced: What computational strategies are used to predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the nitrile’s electrophilicity and amine’s nucleophilicity.
- Docking Studies : For biological applications, AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
Advanced: How to design bioactivity assays for evaluating its potential as a kinase inhibitor?
- In Vitro Kinase Assays : Use ADP-Glo™ kinase assay with recombinant kinases (e.g., EGFR or VEGFR) at varying concentrations (1–100 µM).
- Control Experiments : Include staurosporine as a positive control and DMSO vehicle controls.
- Data Analysis : IC values derived from nonlinear regression (GraphPad Prism) with triplicate replicates .
Advanced: What strategies address solubility challenges in aqueous-based assays?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Prepare buffers (pH 6–8) to protonate the amine group, enhancing solubility.
- Surfactants : Add Tween-20 (0.01% w/v) for colloidal dispersion .
Advanced: How to assess the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
